5-acetyl-4-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
Overview
Description
5-acetyl-4-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is a synthetic compound featuring a pyrimidinone core. It combines various functional groups, including acetyl, allyloxy, bromo, ethoxy, and methyl. The compound's complex structure makes it a versatile candidate for multiple chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-4-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone involves several key steps:
Formation of the pyrimidinone core: : Starting with a suitable dicarbonyl compound, the core structure is established through cyclization under basic or acidic conditions.
Bromination: : Introduction of the bromo group typically involves the reaction with bromine or an appropriate brominating agent under controlled temperatures.
Allylation and Ethoxylation: : Allyl and ethoxy groups are introduced via nucleophilic substitution reactions, often using reagents like allyl bromide and ethyl bromide in the presence of a strong base.
Acetylation: : The acetyl group is usually added through an acetylation reaction using acetic anhydride or acetyl chloride.
Final Adjustments: : Any final modifications or purifications are conducted to ensure the desired product's integrity and purity.
Industrial Production Methods
Industrial production methods often scale these laboratory processes. Advanced techniques such as continuous flow reactors or large-scale batch reactors can be used to optimize yield and reduce costs. Specific reaction conditions like temperature, pressure, and the use of catalysts are finely tuned for efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the allyloxy or ethoxy groups, forming aldehydes or carboxylic acids.
Reduction: : Reduction reactions can target the bromo group or the pyrimidinone core, leading to the formation of debrominated or reduced pyrimidinone derivatives.
Substitution: : Various nucleophilic substitution reactions can replace the bromo, allyloxy, or ethoxy groups with different nucleophiles, creating diverse derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate).
Reduction: : Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation (H2/Pd-C) are typically employed.
Substitution: : Reagents such as sodium methoxide, potassium tert-butoxide, or Grignard reagents are used for nucleophilic substitution.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example:
Oxidation of the allyloxy group might produce an aldehyde or carboxylic acid.
Reduction of the bromo group may yield the corresponding debrominated analog.
Substitution reactions can introduce a variety of functional groups, enhancing the compound's diversity and utility.
Scientific Research Applications
5-acetyl-4-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has numerous applications in scientific research:
Chemistry: : The compound serves as an intermediate in synthesizing more complex molecules. Its various functional groups allow for targeted modifications and derivatization.
Biology: : It can be used in studying enzyme interactions, as potential inhibitors or activators, owing to its structural complexity.
Medicine: : Research into its pharmacological properties may reveal potential therapeutic uses, particularly in developing new drug candidates.
Industry: : The compound’s unique properties make it suitable for materials science research, including the development of novel polymers and advanced materials.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Molecular Targets: : In biological systems, it may interact with specific enzymes, receptors, or proteins, altering their activity.
Pathways Involved: : It can modulate biochemical pathways, influencing cellular processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
5-acetyl-4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
5-acetyl-4-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
5-acetyl-4-[4-(methyloxy)-3-bromo-5-ethoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
Uniqueness
5-acetyl-4-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone stands out due to its specific combination of functional groups, allowing for a broader range of chemical modifications and applications. This unique structure makes it an attractive candidate for diverse research and industrial applications.
Properties
IUPAC Name |
5-acetyl-4-(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4/c1-5-7-25-17-13(19)8-12(9-14(17)24-6-2)16-15(11(4)22)10(3)20-18(23)21-16/h5,8-9,16H,1,6-7H2,2-4H3,(H2,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVJFBDHGZOHAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)C)Br)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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